Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
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Overview
Description
Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate is a complex organic compound with a unique structure that includes a methoxycarbonyl group and a tetrahydropyridin-2-olate ring
Preparation Methods
The synthesis of Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate typically involves several steps. One common method includes the reaction of a suitable precursor with methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the tetrahydropyridin-2-olate ring.
Methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group but different core structures.
Tetrahydropyridin-2-olate derivatives: Compounds with a tetrahydropyridin-2-olate ring but different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8NNaO4 |
---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
sodium;4-hydroxy-5-methoxycarbonyl-2,3-dihydropyridin-6-olate |
InChI |
InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1 |
InChI Key |
SGWFJDMPYNZBFZ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(CCN=C1[O-])O.[Na+] |
Origin of Product |
United States |
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